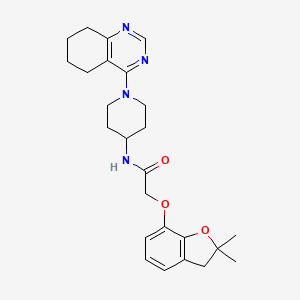![molecular formula C14H16FNO2 B2866723 (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1495308-76-3](/img/structure/B2866723.png)
(2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone, also known as RTI-126, is a synthetic compound that belongs to the phenyltropane class of drugs. This compound is a potent dopamine reuptake inhibitor and has been extensively studied for its potential applications in the treatment of various neurological disorders.
作用机制
The mechanism of action of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its ability to inhibit the reuptake of dopamine in the brain. By blocking the dopamine transporter, (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased dopamine signaling is thought to underlie the therapeutic effects of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone in Parkinson's disease, ADHD, and drug addiction.
Biochemical and Physiological Effects:
(2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has several biochemical and physiological effects, including increasing dopamine levels in the brain, reducing drug-seeking behavior, and improving motor function in animal models of Parkinson's disease. However, (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone also has potential side effects, including anxiety, restlessness, and increased heart rate. These side effects may limit the use of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone in clinical settings.
实验室实验的优点和局限性
(2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, the complex synthesis method and potential side effects may limit its use in some lab settings.
未来方向
There are several future directions for research on (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone to better understand its therapeutic potential and potential side effects.
2. Development of more selective dopamine transporter inhibitors that have fewer side effects than (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone.
3. Studies on the long-term effects of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone on dopamine signaling and behavior in animal models.
4. Clinical trials to test the efficacy of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone in treating Parkinson's disease, ADHD, and drug addiction.
5. Development of new drug delivery methods to improve the bioavailability and efficacy of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone.
In conclusion, (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone is a potent dopamine reuptake inhibitor that has potential applications in the treatment of various neurological disorders. While the complex synthesis method and potential side effects may limit its use in some settings, (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone remains an important tool for studying the role of dopamine in the brain. Further research is needed to fully understand the therapeutic potential and limitations of this compound.
合成方法
The synthesis of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone involves several steps, starting with the reaction of 2-fluorophenylacetonitrile with 3-methyl-2-oxazolidinone to form 2-fluorophenyl-3-methyl-2-oxazolidinone. This intermediate is then reacted with lithium diisopropylamide and 1,3-dibromopropane to form the bicyclic compound. Finally, the ketone group is reduced to form (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone. The synthesis of (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex process that requires specialized equipment and expertise.
科学研究应用
(2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. In preclinical studies, (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has been shown to increase dopamine levels in the brain, which is a key neurotransmitter involved in reward, motivation, and movement. This increase in dopamine levels can help alleviate the symptoms of Parkinson's disease and ADHD. Furthermore, (2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone has been shown to reduce drug-seeking behavior in animal models of drug addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
属性
IUPAC Name |
(2-fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c15-13-4-2-1-3-12(13)14(18)16-9-5-6-10(16)8-11(17)7-9/h1-4,9-11,17H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELNHOJKKIQORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

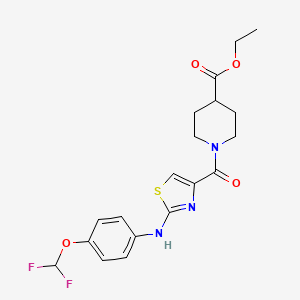
![1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B2866641.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2866642.png)
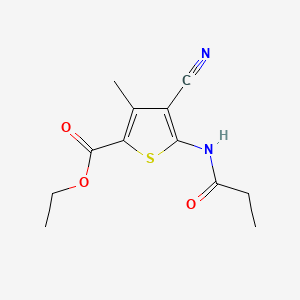
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-methoxybenzamide hydrochloride](/img/structure/B2866645.png)
![methyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride](/img/structure/B2866646.png)
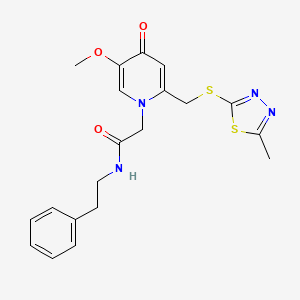
![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2866649.png)
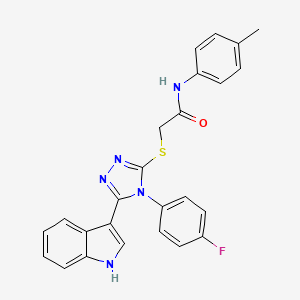
![ethyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2866653.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2866656.png)
![4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B2866659.png)

